

Spectroscopic Data for 3,5-Dibromo-4-iodotoluene: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dibromo-4-iodotoluene

Cat. No.: B071322

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3,5-Dibromo-4-iodotoluene**. Due to the limited availability of experimentally derived public data, this guide presents predicted spectroscopic information based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These predictions are intended to serve as a reference for researchers and scientists engaged in the synthesis, characterization, and application of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for **3,5-Dibromo-4-iodotoluene**.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~7.5 - 7.8	Singlet	2H	Aromatic H
~2.4	Singlet	3H	Methyl H

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) (ppm)	Assignment
~140 - 145	C-CH ₃
~135 - 140	C-Br
~130 - 135	C-H
~100 - 105	C-I
~20 - 25	-CH ₃

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050 - 3100	Weak	Aromatic C-H stretch
2850 - 2960	Weak	Methyl C-H stretch
1550 - 1600	Medium	Aromatic C=C stretch
1450 - 1500	Medium	Aromatic C=C stretch
1000 - 1100	Strong	C-Br stretch
600 - 700	Strong	C-I stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Abundance (%)	Assignment
376	High	$[M+2]^+$ (with $^{81}Br_2$)
374	High	$[M]^+$ (with $^{79}Br^{81}Br$)
372	High	$[M]^+$ (with $^{79}Br_2$)
295/293	Medium	$[M - Br]^+$
247	Medium	$[M - I]^+$
166	High	$[M - Br - I]^+$
91	High	$[C_7H_7]^+$ (Tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **3,5-Dibromo-4-iodotoluene** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a standard 5 mm NMR tube.
- 1H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. A standard pulse sequence (e.g., zg30) is used. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16 to 64 scans are typically averaged to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is used to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required for adequate signal accumulation.

Infrared (IR) Spectroscopy

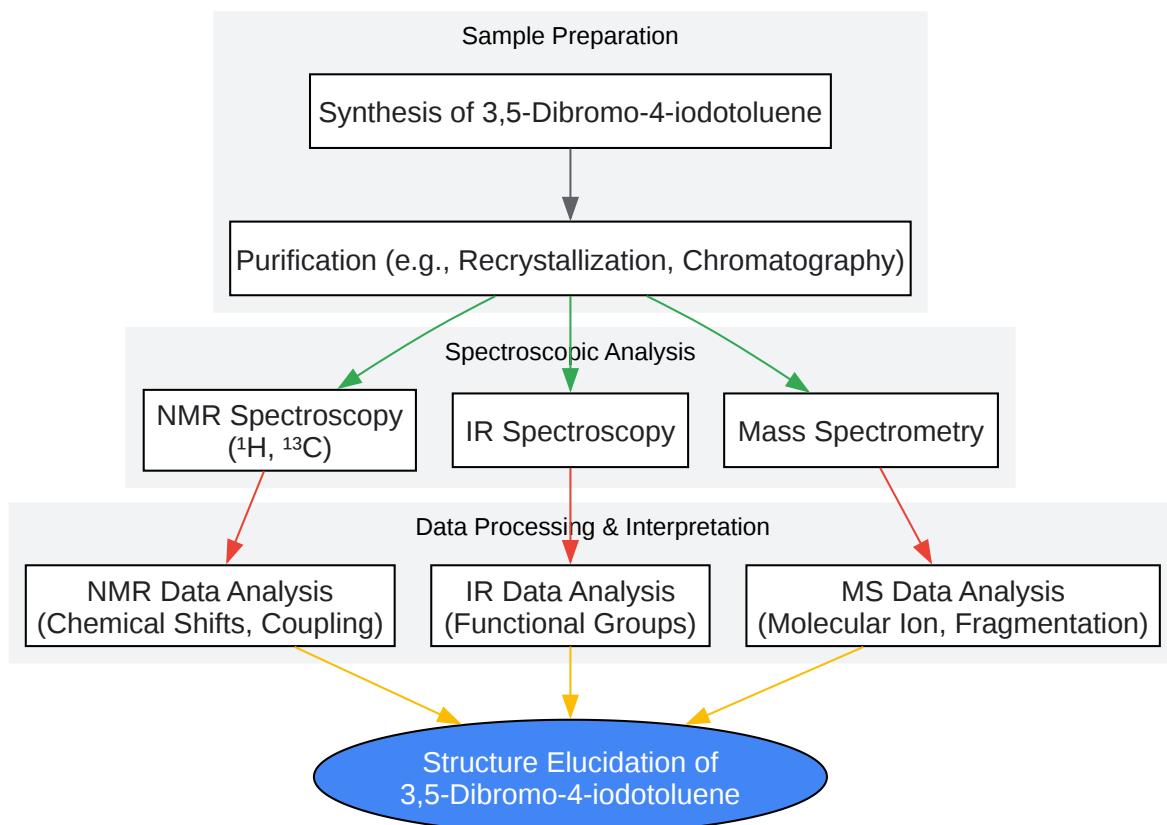
- Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of **3,5-Dibromo-4-iodotoluene** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.
- IR Spectrum Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of a pure KBr pellet is recorded first. Then, the sample pellet is placed in the sample holder, and the spectrum is recorded, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC/MS).
- Ionization: Utilize Electron Ionization (EI) as the ionization method. In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecules to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Visualizations

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like **3,5-Dibromo-4-iodotoluene**.



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Spectroscopic Analysis Workflow

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